molecular formula C7H14ClNO2 B050906 (S)-Azepane-2-carboxylic acid hydrochloride CAS No. 123053-42-9

(S)-Azepane-2-carboxylic acid hydrochloride

Cat. No. B050906
M. Wt: 179.64 g/mol
InChI Key: ZLLUTYACBSEHCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of (S)-Azepane-2-carboxylic acid derivatives involves scalable methods suitable for large-scale preparation, starting from known hydroxy-ketone compounds. The key step features oxidative cleavage that generates substituents in a stereoselective manner, demonstrating flexibility for elaboration at specific positions (Wishka et al., 2011). Another method focuses on the Schmidt rearrangement of optically active compounds followed by selective reduction, highlighting the synthesis of optically active α-alkylated azepane-2-carboxylic acid esters (Georg et al., 1991).

Molecular Structure Analysis

Molecular structure analysis through NMR spectroscopy and X-ray diffraction provides insights into the conformation and stereochemistry of (S)-Azepane-2-carboxylic acid hydrochloride and its derivatives. For instance, studies on related bicyclic systems offer details on the crystal structures, elucidating the spatial arrangement and bond angles within the molecules (Arias-Pérez et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of (S)-Azepane-2-carboxylic acid hydrochloride involves its participation in various synthesis reactions, such as the aza-Friedel-Crafts reaction, which demonstrates its utility in constructing complex organic frameworks (Shirakawa & Kobayashi, 2006). Additionally, its derivatives play a crucial role in the formation of conformationally constrained dipeptide isosteres, highlighting its versatility in organic synthesis (Guarna et al., 1999).

Physical Properties Analysis

The physical properties of (S)-Azepane-2-carboxylic acid hydrochloride, such as solubility, melting point, and crystalline structure, are essential for its application in synthetic chemistry. Studies focusing on the crystalline structure provide valuable data for understanding its behavior in various solvents and conditions (Moriguchi et al., 2014).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • (S)-Azepane-2-carboxylic acid hydrochloride is involved in the synthesis of various chemical compounds. For example, Xia et al. (2013) identified a compound synthesized from a reaction involving azepane-2-carboxylic acid, which was structurally analyzed through NMR, mass spectrometry, and elemental analysis (Xia, Chen, & Yu, 2013).

Medicinal Chemistry and Drug Design

  • Azepane derivatives, such as those related to (S)-Azepane-2-carboxylic acid hydrochloride, are studied for their potential as protein kinase B inhibitors. Breitenlechner et al. (2004) explored azepane derivatives for their inhibitory activity against protein kinases, which is significant in drug development (Breitenlechner et al., 2004).

Biochemical Research and Enzyme Inhibition

  • In biochemical research, azepane compounds have been explored for their ability to inhibit certain enzymes. Li et al. (2008) discovered that an azepane derivative showed strong inhibition on almond β-glucosidase, which could have implications for the study of carbohydrate-processing enzymes (Li et al., 2008).

Asymmetric Synthesis in Organic Chemistry

  • The asymmetric synthesis of azepane derivatives, including those related to (S)-Azepane-2-carboxylic acid hydrochloride, is a significant area of research in organic chemistry. Wishka et al. (2011) developed a scalable asymmetric synthesis method for azepane-2-carboxylate derivatives, demonstrating its importance in the field of organic synthesis (Wishka et al., 2011).

Crystal Structure and Material Science

  • The study of crystal structures involving azepane compounds offers insights into the field of material science. Toze et al. (2015) described the crystal structure of a compound related to azepane, providing valuable information about its molecular conformation and intermolecular interactions (Toze et al., 2015).

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. Hydrochloric acid, for example, is corrosive and can cause severe skin burns and eye damage .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it were found to have pharmaceutical activity, future research might focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .

properties

IUPAC Name

(2S)-azepane-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-7(10)6-4-2-1-3-5-8-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLUTYACBSEHCT-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H](NCC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Azepane-2-carboxylic acid hydrochloride

CAS RN

123053-42-9
Record name 1H-Azepine-2-carboxylic acid, hexahydro-, hydrochloride (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123053-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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